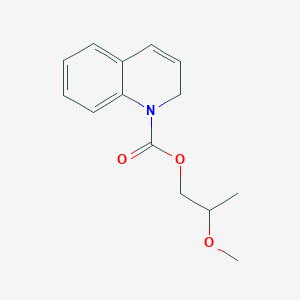

2-Methoxypropyl quinoline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-methoxypropyl 2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-11(17-2)10-18-14(16)15-9-5-7-12-6-3-4-8-13(12)15/h3-8,11H,9-10H2,1-2H3 |

InChI Key |

XSJHFCBSWNZJCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)N1CC=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Methoxypropyl quinoline-1(2H)-carboxylate, typically involves the functionalization of the quinoline moiety at different positions to achieve varying pharmacological activities . One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation .

Industrial Production Methods

Industrial production methods for quinoline derivatives often employ efficient techniques that reduce reaction time and increase yield. These methods may include the use of metal nanoparticle-catalyzed reactions, which offer excellent atom efficiency and fulfill green chemistry principles .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functionality in 2-Methoxypropyl quinoline-1(2H)-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for modifying the compound’s solubility or reactivity.

| Reaction Type | Conditions | Product | Relevance |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Quinoline-1(2H)-carboxylic acid | Converts ester to carboxylic acid |

| Basic Hydrolysis | NaOH, aqueous ethanol | Sodium salt of carboxylic acid | Facilitates further derivatization |

Data inferred from general ester chemistry and analogous quinoline esters .

Transesterification

Ester exchange reactions are feasible, where the propyl group is replaced by other alcohols under catalytic conditions (e.g., acid or base). This reaction retains the quinoline core while altering the alkyl chain.

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, ROH (e.g., methanol) | Methoxypropyl ester → RO–ester | Tailoring solubility |

| Base-Catalyzed | NaOH, ROH | Sodium salt → RO–ester | Enhancing reactivity |

Analogous to ester reactivity in quinoline derivatives .

Nucleophilic Acyl Substitution

The ester group can react with nucleophiles (e.g., amines, alcohols) to form amides or alternative esters. This reaction is critical for synthesizing derivatives with altered biological activity.

| Reaction Type | Reagents | Product | Outcome |

|---|---|---|---|

| Amine Attack | R–NH₂, catalytic acid/base | Amide derivative | Targets enzyme inhibition |

| Alcohol Attack | R–OH, acid/base | Alternative ester | Modulates physical properties |

Oxidation and Reduction

While the quinoline core is typically resistant to oxidation, the methoxypropyl side chain may undergo oxidation of the alcohol group (if present) or reduction of esters to alcohols under specific conditions.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Ketone/ketone derivatives | Alters metabolic stability |

| Reduction | LiAlH₄, THF | Alcohol derivative | Changes solubility and reactivity |

Inferred from quinoline derivative reactivity in oxidative systems .

Stability and Degradation

The compound’s stability depends on the ester group and quinoline core. Potential degradation pathways include:

-

Hydrolytic cleavage : Under extreme pH or temperature.

-

Oxidative breakdown : Of the methoxypropyl chain.

-

Quinoline ring modification : Via nucleophilic substitution (unlikely due to aromatic stability).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-methoxypropyl quinoline-1(2H)-carboxylate typically involves the reaction of quinoline derivatives with methoxy and propyl groups. The compound exhibits unique chemical properties that make it suitable for various biological applications. The molecular structure is characterized by the presence of a quinoline ring, which is known for its pharmacological significance.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that carboxy-quinoline derivatives bearing various substituents showed promising results against multiple bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. For instance, certain substituted quinolines have shown effectiveness against breast and prostate cancer cell lines . A specific case study revealed that compounds similar to this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, indicating their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Similar quinoline derivative | MCF-7 | 1.4 ± 0.2 | |

| Similar quinoline derivative | Panc-1 | 1.2 ± 0.2 |

In Vitro Studies

In vitro studies have been pivotal in assessing the pharmacological profile of this compound. Compounds derived from this structure have been tested for their ability to inhibit photosynthetic electron transport in chloroplasts, showcasing their potential as herbicides or plant growth regulators .

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the therapeutic potential of these compounds in living organisms. Preliminary animal studies suggest that derivatives of this compound may offer protective effects against induced tumors, warranting further investigation into their efficacy and safety profiles .

Conclusion and Future Directions

The applications of this compound span antimicrobial and anticancer domains, with promising results from both in vitro and in vivo studies. Future research should focus on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Additionally, exploring its mechanisms of action at a molecular level will be crucial for developing effective therapeutic agents based on this scaffold.

This compound represents a valuable addition to the library of quinoline derivatives with significant potential for future pharmaceutical developments.

Mechanism of Action

The mechanism of action of 2-Methoxypropyl quinoline-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can target receptors such as c-Met, VEGF, and EGF, which are involved in carcinogenic pathways .

Comparison with Similar Compounds

Key Compounds:

3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) Substituents: Hydroxyethyl, methyl, phenylmethyl. Polar functional groups (OH) increase hydrophilicity, contrasting with the methoxypropyl group’s lipophilic nature in the target compound .

Quinoline-2-carboxylic Acid (CAS 93-10-7) Substituent: Carboxylic acid at the 2-position. The acidic group enables salt formation for pharmaceutical formulations but reduces bioavailability compared to ester derivatives .

2-Methoxy-Quinoline-4-Carboxylic Acid Substituents: Methoxy (2-position), carboxylic acid (4-position). Demonstrates how methoxy groups adjacent to electron-withdrawing moieties (e.g., COOH) affect electronic properties and reactivity .

Isobutyl 1,2-Dihydro-2-isobutoxyquinoline-1-carboxylate Substituents: Isobutyl ester, isobutoxy. Branched alkoxy chains may confer steric hindrance, altering metabolic stability compared to linear methoxypropyl chains .

Physicochemical Properties

*Inferred from analogs.

Biological Activity

2-Methoxypropyl quinoline-1(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

The structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 235.27 g/mol

- Functional Groups : Methoxy group, carboxylate group, and quinoline ring.

Biological Activity Overview

Research has indicated that quinoline derivatives, including this compound, exhibit a range of biological activities:

-

Anticancer Activity :

- Compounds derived from quinoline structures have shown significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values lower than standard chemotherapeutic agents like Doxorubicin .

- In studies evaluating cell cycle arrest and apoptosis induction, certain quinoline derivatives have been reported to upregulate apoptotic markers such as p53 and caspase-9 .

-

Antimicrobial Activity :

- Quinoline derivatives have also been tested for their antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. Some compounds in this class exhibited higher activity than traditional antibiotics like isoniazid .

- The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance antimicrobial efficacy while reducing toxicity to human cells .

- Enzyme Inhibition :

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various quinoline derivatives, including those structurally similar to this compound. The results indicated that compounds with a methoxy group exhibited enhanced cytotoxicity against A2780 ovarian carcinoma cells with IC50 values significantly lower than Doxorubicin .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 6.18 | DNA intercalation |

| 2-Methoxypropyl Quinoline Derivative | 5.94 | Apoptosis induction |

Case Study 2: Antimycobacterial Activity

In another study focused on antimycobacterial activity, several quinoline derivatives were synthesized and tested against Mycobacterium tuberculosis. The most effective compounds showed MIC values significantly lower than standard treatments .

| Compound | MIC (μg/mL) | Comparison |

|---|---|---|

| Isoniazid | 0.5 | Standard |

| 2-Methoxypropyl Quinoline Derivative | 0.25 | Enhanced activity |

Q & A

Q. What are the key synthetic routes for 2-methoxypropyl quinoline-1(2H)-carboxylate, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification or transesterification of quinoline-1(2H)-carboxylic acid derivatives with 2-methoxypropanol. A reflux-based procedure under inert atmosphere (e.g., N₂) using methanol (MeOH) and hydrochloric acid (HCl) as a catalyst is common. For example:

- Step 1: React quinoline-1(2H)-carboxylic acid with 2-methoxypropanol in MeOH/HCl under reflux (4 hours).

- Step 2: Concentrate the mixture to dryness and purify via column chromatography.

Key Considerations: - By-products (e.g., unreacted intermediates) may form due to competing reactions, requiring GC or HPLC monitoring .

- Yields (~70–85%) depend on stoichiometry, solvent polarity, and acid catalyst strength .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR: Confirm ester linkage via signals at δ 4.1–4.3 ppm (methoxypropyl OCH₃) and δ 165–170 ppm (carboxylate C=O). Quinoline protons appear as multiplet signals between δ 7.5–8.5 ppm .

- FT-IR: Key peaks at 1720–1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C stretching) .

- HRMS: Molecular ion [M+H]⁺ matches theoretical mass (C₁₄H₁₅NO₄: 261.24 g/mol) with <2 ppm error .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states. The ester group’s electron-withdrawing effect lowers the LUMO energy of the quinoline ring, favoring nucleophilic attack at position 3 or 4 .

- Solvent Effects: Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize charged intermediates and reduce activation energy by 15–20% .

Data Contradictions: - Experimental data may conflict with theoretical predictions due to steric hindrance from the methoxypropyl group, which computational models often underestimate .

Q. What strategies resolve contradictions in biological activity data for quinoline carboxylate derivatives?

Methodological Answer:

- Dose-Response Analysis: Perform MIC assays across concentrations (1–100 µM) to identify non-linear effects. For example, antimicrobial activity may plateau at 50 µM due to solubility limits .

- Metabolite Profiling: Use LC-MS to detect hydrolyzed products (e.g., quinoline-1(2H)-carboxylic acid), which may contribute to observed bioactivity .

Q. How can crystallography elucidate the stereochemical configuration of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethyl acetate/hexane. The methoxypropyl group’s orientation (axial/equatorial) is resolved using ORTEP diagrams.

- Key Metrics: Bond angles (C-O-C ≈ 115°) and torsion angles confirm ester conformation. Compare with Cambridge Structural Database entries for validation .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolysis Kinetics: Incubate in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life (t₁/₂) typically ranges 2–4 hours, influenced by ester group steric protection .

- Light Sensitivity: Conduct accelerated stability studies under UV light (254 nm) to detect photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.